molecular formula C9H5N3O B3065643 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile CAS No. 55234-72-5

1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile

Cat. No.: B3065643
CAS No.: 55234-72-5
M. Wt: 171.16 g/mol
InChI Key: WJXCXWRGTCCJOX-UHFFFAOYSA-N
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Description

1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a fused ring system with nitrogen atoms, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of substituted 3-aminopyridine compounds with glycerol in the presence of catalysts such as iodine, sodium nitrite, potassium iodide, potassium iodate, manganese dioxide, or potassium permanganate . Another method includes the reaction of 2-aminonicotinaldehyde, Meldrum’s acid, and alcohols in the presence of anhydrous iron(III) chloride, yielding 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or manganese dioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, manganese dioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of a carbonitrile group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-oxo-1H-1,5-naphthyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-5-6-4-8-7(12-9(6)13)2-1-3-11-8/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXCXWRGTCCJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=O)N2)C#N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480344
Record name 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55234-72-5
Record name 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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